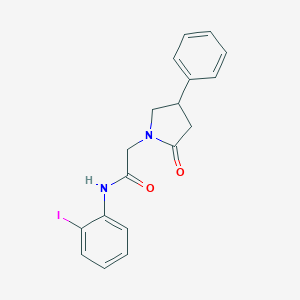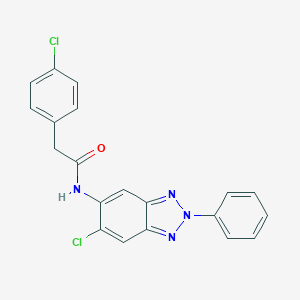
N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide, also known as IPAM, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. IPAM is a derivative of the compound piracetam, which is known to enhance cognitive function and improve memory.
作用機序
The exact mechanism of action of N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide is not fully understood, but it is thought to involve the modulation of cholinergic neurotransmission in the brain. N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been shown to increase the release of acetylcholine and increase the density of cholinergic receptors in the brain. Additionally, N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been shown to increase the activity of the enzyme choline acetyltransferase, which is involved in the synthesis of acetylcholine.
Biochemical and Physiological Effects:
N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide can increase the release of acetylcholine, increase the density of cholinergic receptors in the brain, and increase the activity of choline acetyltransferase. Additionally, N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been shown to have antioxidant properties and can protect against oxidative stress.
実験室実験の利点と制限
One advantage of using N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide in lab experiments is its ability to enhance cognitive function and improve memory, which can be useful in studying learning and memory processes. Additionally, N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been shown to have antioxidant properties, which can be useful in studying oxidative stress. One limitation of using N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide in lab experiments is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide. One direction is to further investigate its mechanism of action and the specific neurotransmitter systems it modulates. Additionally, research can be conducted on the potential therapeutic applications of N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide, such as in the treatment of cognitive disorders. Further studies can also be conducted to investigate the long-term effects of N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide use and its safety profile.
合成法
The synthesis of N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide involves the condensation of 2-iodobenzoic acid with 2-oxo-4-phenylpyrrolidine-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization and characterized by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been shown to have potential applications in the field of neuroscience due to its ability to enhance cognitive function and improve memory. Studies have shown that N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide can increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory processes. Additionally, N-(2-iodophenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been shown to increase the density of cholinergic receptors in the brain, which can improve the efficacy of acetylcholine signaling.
特性
分子式 |
C18H17IN2O2 |
|---|---|
分子量 |
420.2 g/mol |
IUPAC名 |
N-(2-iodophenyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C18H17IN2O2/c19-15-8-4-5-9-16(15)20-17(22)12-21-11-14(10-18(21)23)13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,20,22) |
InChIキー |
GZUVIYUJSHFNHH-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)CC(=O)NC2=CC=CC=C2I)C3=CC=CC=C3 |
正規SMILES |
C1C(CN(C1=O)CC(=O)NC2=CC=CC=C2I)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(allyloxy)benzyl]-N-(2-phenylethyl)amine](/img/structure/B283508.png)
![N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283511.png)
![2-{[2-(Allyloxy)-5-chlorobenzyl]amino}ethanol](/img/structure/B283512.png)
![2-{[2-(Allyloxy)-5-bromobenzyl]amino}-2-methyl-1-propanol](/img/structure/B283514.png)
![2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol](/img/structure/B283515.png)
![2-chloro-5-[(2Z)-2-[5-cyano-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzoic acid](/img/structure/B283516.png)
![6-Methyl-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283517.png)
![6-Methyl-2-({[(phenylacetyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283519.png)
![6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283520.png)
![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]propanamide](/img/structure/B283523.png)
![N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B283524.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(1-naphthyloxy)acetamide](/img/structure/B283526.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283532.png)